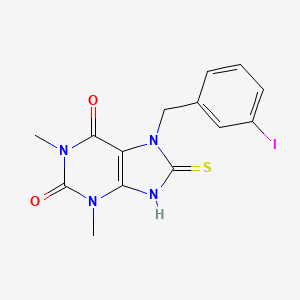![molecular formula C20H18N2O5S B13378469 methyl 2-[4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13378469.png)
methyl 2-[4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and an ester functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate typically involves the condensation of a primary amine with an aldehyde to form a Schiff base, followed by cyclization with a thiazolidinone derivative. The reaction is usually carried out in methanol and dichloromethane at room temperature, with sodium borohydride as a reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidinone ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Applications De Recherche Scientifique
Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities, such as antimicrobial and antioxidant properties, are of interest for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Shares structural similarities but differs in the ester functional group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but lacks the thiazolidinone ring.
Uniqueness
Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is unique due to its combination of a thiazolidinone ring and a methoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H18N2O5S |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
methyl 2-[4-[(E)-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H18N2O5S/c1-25-15-9-5-14(6-10-15)21-20-22-19(24)17(28-20)11-13-3-7-16(8-4-13)27-12-18(23)26-2/h3-11H,12H2,1-2H3,(H,21,22,24)/b17-11+ |
Clé InChI |
GNHYZIFVLQLHEK-GZTJUZNOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)OC)/S2 |
SMILES canonique |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(3,4-dimethylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378392.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B13378395.png)
![ethyl 2-[2-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13378407.png)

![(5E)-2-(2,4-dimethylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378415.png)
![N-{4-[3-acetyl-5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}propanamide](/img/structure/B13378422.png)
![N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide](/img/structure/B13378430.png)
![6-[2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B13378436.png)
![N'-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetohydrazide](/img/structure/B13378440.png)

![ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378460.png)
![4-Chloro-2-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methylphenyl propyl ether](/img/structure/B13378467.png)
![(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378470.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378482.png)
